molecular formula C10H16BrF2NO2 B13069764 Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate

Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B13069764
M. Wt: 300.14 g/mol
InChI Key: NDOCPWIURFRGGS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a pyrrolidine-based intermediate featuring a bromomethyl substituent at the 4-position and two fluorine atoms at the 3,3-positions. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry for its reactive bromomethyl group, which facilitates alkylation or cross-coupling reactions to construct complex molecules, such as kinase inhibitors or fluorinated pharmacophores . Its structural uniqueness lies in the combination of fluorine atoms (electron-withdrawing) and the bromomethyl moiety (a versatile leaving group), making it valuable for tuning electronic and steric properties in drug candidates.

Properties

Molecular Formula

C10H16BrF2NO2

Molecular Weight

300.14 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-5-7(4-11)10(12,13)6-14/h7H,4-6H2,1-3H3

InChI Key

NDOCPWIURFRGGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with bromomethyl and difluoromethyl reagents. One common method includes the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. Reaction conditions often involve low temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its reactive bromomethyl and difluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate and analogous compounds:

Compound Name Key Substituents Ring Type Molecular Weight (g/mol) Reactivity/Applications CAS No./Reference
This compound 4-(BrCH2), 3,3-F2 Pyrrolidine ~291.19† Alkylation, cross-coupling; fluorinated drug intermediates MDL: MFCD00042189
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate 4-(BrCH2) Piperidine ~293.22† Suzuki-Miyaura coupling (e.g., in RMC-5552 synthesis) N/A
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 4-(HOCH2), 4-CH3, 3,3-F2 Pyrrolidine ~251.27 Hydroxyl group enables esterification; methyl enhances steric bulk 2607831-43-4
Tert-butyl 3-azidopyrrolidine-1-carboxylate (7) 3-N3 Pyrrolidine ~226.25† Click chemistry (e.g., triazole formation via azide-alkyne cycloaddition) N/A
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 3-OH, 4-CH3, 3-CF3 Pyrrolidine ~281.26 Chiral building block; CF3 enhances lipophilicity 1052713-78-6

†Calculated based on molecular formula.

Key Analysis:

Ring Size and Reactivity :

  • The pyrrolidine ring (5-membered) in the target compound confers greater ring strain and conformational rigidity compared to piperidine (6-membered) derivatives. This strain enhances reactivity in nucleophilic substitutions (e.g., bromomethyl group) .
  • Piperidine analogs (e.g., tert-butyl 4-(bromomethyl)piperidine-1-carboxylate) are less strained, favoring slower reaction kinetics in alkylation but better stability in storage .

Substituent Effects :

  • Bromomethyl vs. Hydroxymethyl : Bromine’s superior leaving-group ability (vs. hydroxyl) makes the target compound more reactive in SN2 reactions. Hydroxymethyl derivatives (e.g., CAS 2607831-43-4) require activation (e.g., tosylation) for similar reactivity .
  • Fluorine vs. Trifluoromethyl : The 3,3-difluoro substituent in the target compound increases electronegativity and metabolic stability compared to trifluoromethyl groups, which add steric bulk and lipophilicity (e.g., 1052713-78-6) .

Synthetic Utility: The target compound’s bromomethyl group is critical in cross-coupling (e.g., with pyrazolo[3,4-d]pyrimidines in kinase inhibitors) , whereas azido derivatives (e.g., compound 7) are tailored for click chemistry . Difluoro substitution at 3,3-positions likely reduces ring puckering, improving binding affinity in enzyme active sites compared to non-fluorinated analogs .

Stability and Handling :

  • Bromomethyl derivatives are moisture-sensitive and typically stored under inert conditions, whereas hydroxymethyl or azido analogs are more stable but require specialized handling (e.g., azides are explosive) .

Biological Activity

Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, a bromomethyl substituent, and a difluorinated pyrrolidine ring. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is C10H16BrF2NO2C_{10}H_{16}BrF_2NO_2, with a molecular weight of approximately 300.14 g/mol. The presence of the bromomethyl group enhances its reactivity, particularly in nucleophilic substitution reactions, while the difluorinated structure may improve its binding affinity to biological targets.

Research indicates that compounds similar to this compound can exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as β-secretase and acetylcholinesterase. Inhibition of these enzymes is crucial in preventing the aggregation of amyloid beta peptide (Aβ), which is implicated in neurodegenerative diseases like Alzheimer's disease .
  • Cell Viability and Protection : In vitro studies have shown that compounds with similar structures can enhance cell viability in the presence of neurotoxic agents like Aβ. For instance, one study demonstrated that a related compound could significantly improve astrocyte cell viability when co-treated with Aβ .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Astrocyte Protection : A study assessed the protective effects of a compound structurally similar to this compound against Aβ-induced astrocyte toxicity. Results indicated that treatment with this compound resulted in a notable increase in cell viability compared to untreated controls .
  • Inhibition of Amyloidogenesis : Another investigation into the effects of related compounds highlighted their ability to inhibit amyloidogenesis in vivo. The results suggested that these compounds could reduce Aβ levels significantly, although the bioavailability in animal models was a limiting factor .

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to this compound:

Compound NameBiological ActivityMechanism
M4 Compoundβ-secretase & acetylcholinesterase inhibitionPrevents Aβ aggregation
This compoundPotential neuroprotective effectsEnhances cell viability against neurotoxins
Tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylateSimilar protective effects observedInteraction with multiple molecular targets

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